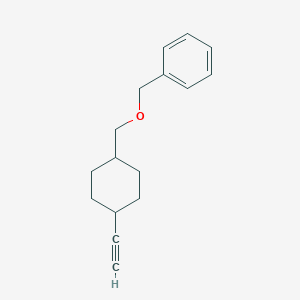
((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethynyl group and a methoxy group, further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene typically involves multiple steps. One common approach is the alkylation of a cyclohexyl derivative with an ethynyl group, followed by the introduction of a methoxy group through a nucleophilic substitution reaction. The final step involves the attachment of the benzene ring via a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like aluminum chloride to facilitate the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzene ring can be hydrogenated to form a cyclohexane derivative.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the methoxy group can form hydrogen bonds with polar residues. These interactions can influence signaling pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(1r,4r)-4-Formylcyclohexyl)methoxy)methyl)benzene
- **(1r,4r)-4-Methylcyclohexyl)methoxy)methyl)benzene
- **(1r,4r)-4-Propylcyclohexyl)methoxy)methyl)benzene
Uniqueness
((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the ethynyl group or have different substituents on the cyclohexyl ring .
Propriétés
Formule moléculaire |
C16H20O |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
(4-ethynylcyclohexyl)methoxymethylbenzene |
InChI |
InChI=1S/C16H20O/c1-2-14-8-10-16(11-9-14)13-17-12-15-6-4-3-5-7-15/h1,3-7,14,16H,8-13H2 |
Clé InChI |
DPNVDIBCWUFGFY-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CCC(CC1)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13712703.png)

![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)

![Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13712752.png)
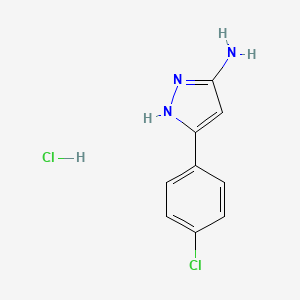
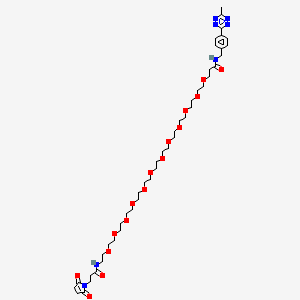
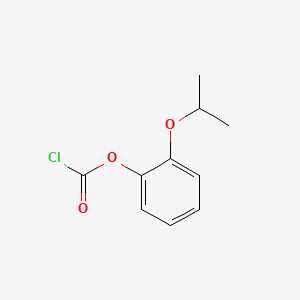


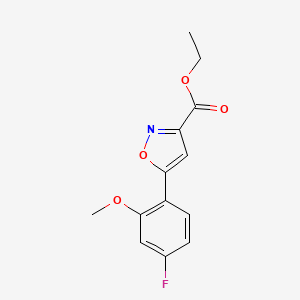
![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)

